molecular formula C9H3ClF6N2 B2716576 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 171809-86-2

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No.: B2716576
CAS No.: 171809-86-2
M. Wt: 288.58
InChI Key: HZOJSIVIOZWJPG-UHFFFAOYSA-N
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Description

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a diazole ring fused to a benzene ring. The presence of chlorine and trifluoromethyl groups in its structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,6-dichloro-4-(trifluoromethyl)aniline with a suitable diazotizing agent. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and a base, such as sodium nitrite, to facilitate the formation of the diazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups can influence its binding affinity and reactivity with biological molecules. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interaction with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-1H-1,3-benzodiazole
  • 2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole
  • 5-chloro-1H-1,3-benzodiazole

Uniqueness

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6N2/c10-4-2-6-5(1-3(4)8(11,12)13)17-7(18-6)9(14,15)16/h1-2H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOJSIVIOZWJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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